N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
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Overview
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of furan, oxadiazole, and indole moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 2,5-dimethylfuran: This can be synthesized from biomass-derived furfural through catalytic hydrogenation.
Synthesis of 1,3,4-oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with indole-3-carboxylic acid: The final step involves the coupling of the oxadiazole intermediate with indole-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2,5-dimethylfuran-3-one.
Reduction: Formation of 2,5-dimethylfuran-3-ylamine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel.
1,3,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Indole-3-carboxamide derivatives: Explored for their potential in drug development.
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is unique due to its combination of furan, oxadiazole, and indole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-9-7-12(10(2)23-9)16-20-21-17(24-16)19-15(22)13-8-18-14-6-4-3-5-11(13)14/h3-8,18H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJKNPLWJLYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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